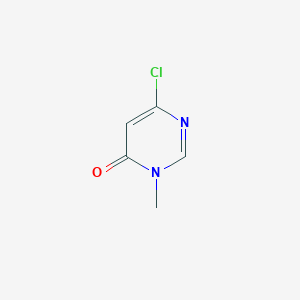

6-Chloro-3-methylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-3-7-4(6)2-5(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYLYRQCDCQZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402428 | |

| Record name | 6-Chloro-3-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-62-3 | |

| Record name | 6-Chloro-3-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 3 Methylpyrimidin 4 3h One and Its Precursors

Classical Approaches to Pyrimidinone Ring Formation

Traditional methods for synthesizing the pyrimidinone ring, the central scaffold of the target molecule, primarily rely on cyclization and condensation reactions. These well-established routes provide foundational pathways to the necessary precursors.

Cyclization Reactions

Cyclization reactions are a cornerstone in heterocyclic chemistry for forming the pyrimidinone nucleus. These methods typically involve the intramolecular condensation of a linear precursor to form the stable six-membered ring.

A primary and direct method for the synthesis of chlorinated pyrimidines involves the treatment of hydroxyl-containing precursors with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The precursor for 6-Chloro-3-methylpyrimidin-4(3H)-one is 3-methyluracil (also known as 1-methyl barbituric acid), which possesses two hydroxyl groups in its tautomeric form at the C4 and C6 positions.

The reaction of 3-methyluracil with phosphorus oxychloride, often in the presence of a tertiary amine such as N,N-dimethylaniline or pyridine, facilitates the conversion of the keto groups (in the uracil form) to chloro substituents. deepdyve.comgoogle.com Heating the substrate in excess POCl₃ is a common protocol. nih.gov The tertiary amine acts as a catalyst and acid scavenger. google.com While this can lead to dichlorination at both the 4 and 6 positions, reaction conditions can be controlled to favor the formation of the monochlorinated product or a mixture from which the desired isomer can be isolated. A patented method describes the synthesis of 6-chloro-3-methyluracil by cyclizing dimethyl malonate with N-methylurea to form 1-methyl barbituric acid, which is then chlorinated with phosphorus oxychloride. google.com

| Precursor | Reagent | Catalyst/Base | Conditions | Product |

|---|---|---|---|---|

| 3-Methyluracil (1-Methyl Barbituric Acid) | Phosphorus Oxychloride (POCl₃) | Tertiary Amine (e.g., Pyridine, N,N-diethylaniline) | Heating/Reflux (e.g., 70-105°C) | This compound |

Acetic anhydride is utilized in cyclization strategies that form the core heterocyclic ring system, which can then be further modified. One such indirect route involves the formation of an oxazinone intermediate. In this method, a suitable precursor ester is hydrolyzed to its corresponding salt and then treated with refluxing acetic anhydride to yield an oxazinone derivative. nih.gov This oxazinone can subsequently be converted to the desired pyrimidinone ring by reacting it with a source of ammonia, such as ammonium acetate, followed by N-methylation to introduce the methyl group at the 3-position. nih.gov Acetic anhydride can also be used in condensation reactions with existing pyrimidine (B1678525) derivatives to build fused ring systems. fayoum.edu.eg

Condensation Methods

Condensation reactions, particularly multicomponent reactions, offer an efficient way to assemble the pyrimidinone core from simpler, acyclic starting materials.

The Biginelli reaction is a classic three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). eurekaselect.combiomedres.us The reaction typically involves an aldehyde, a β-ketoester, and urea under acidic catalysis. eurekaselect.com To obtain the specific 3-methylpyrimidinone scaffold, a derivative of this reaction is employed where N-methylurea is substituted for urea. mdpi.com

This modified Biginelli condensation assembles the core ring with the required N-methyl group in a single step. The resulting dihydropyrimidinone product requires subsequent oxidation to introduce the C5-C6 double bond, forming the aromatic pyrimidine ring, followed by a chlorination step (such as with POCl₃) to yield the final this compound. The versatility of the Biginelli reaction allows for various substitutions on the pyrimidine ring by choosing different aldehyde and β-ketoester components. eurekaselect.comnih.gov

| Component 1 | Component 2 | Component 3 | Product Type |

|---|---|---|---|

| Aldehyde (e.g., Formaldehyde) | β-Ketoester (e.g., Ethyl acetoacetate) | N-Methylurea | N3-Methylated Dihydropyrimidinone Precursor |

Advanced Synthetic Strategies for this compound

Modern synthetic approaches aim to improve upon classical methods by offering higher yields, milder reaction conditions, greater efficiency, and reduced environmental impact. For the synthesis of this compound, advanced strategies often focus on optimizing the chlorination step or developing novel catalytic cyclization methods.

One advanced approach involves the use of solvent-free chlorination conditions. Research has shown that heating a hydroxypyrimidine with an equimolar amount of POCl₃ and one equivalent of a base like pyridine in a sealed reactor at high temperatures (e.g., 160°C) can lead to efficient chlorination. nih.gov This method is suitable for large-scale preparations and avoids the use of large excesses of POCl₃ as a solvent, making the process more atom-economical and environmentally friendly. nih.gov

Furthermore, the combination of POCl₃ with phosphorus pentachloride (PCl₅) can act as a more robust chlorinating agent for challenging substrates. indianchemicalsociety.com This mixture can facilitate chlorination in cases where POCl₃ alone is not sufficiently reactive. indianchemicalsociety.com Catalytic one-pot syntheses are also at the forefront of advanced methods. For instance, POCl₃ has been used as a catalyst to facilitate the one-step, solvent-free synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, showcasing its utility in both cyclization and functionalization roles within a single procedure. researchgate.net Such strategies, if adapted, could provide a more direct and efficient route to the target compound from acyclic precursors.

Synthesis from 6-Chlorouracil

A direct and logical approach to the synthesis of this compound is the N-methylation of 6-chlorouracil. In this reaction, a methyl group is introduced at the N3 position of the pyrimidine ring. This transformation is typically achieved by reacting 6-chlorouracil with a suitable methylating agent in the presence of a base.

The reaction involves the deprotonation of the nitrogen atom at the 3-position by a base, creating a nucleophilic anion. This anion then attacks the methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in a nucleophilic substitution reaction to form the final product. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products, such as methylation at the N1 position. While methylation of similar heterocyclic compounds like 6-halopurines can result in a mixture of isomers, reaction conditions can be tailored to favor the desired N3-methylated product nih.gov.

Table 1: General Conditions for N-Methylation of 6-Chlorouracil

| Parameter | Description |

| Starting Material | 6-Chlorouracil |

| Reagent | Methylating agent (e.g., Methyl iodide, Dimethyl sulfate) |

| Base | Inorganic base (e.g., K₂CO₃, NaH) |

| Solvent | Polar aprotic solvent (e.g., DMF, Acetonitrile) |

| Product | This compound |

Utilizing 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a Starting Material

The synthesis of this compound from 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly known as 6-methylthiouracil, presents a more complex, multi-step pathway. The synthesis of the starting material itself is a well-established procedure.

Synthesis of 6-Methylthiouracil 6-Methylthiouracil is typically prepared through the condensation of ethyl acetoacetate with thiourea (B124793) wikipedia.org. This reaction provides a straightforward entry into the 6-methyl-substituted pyrimidine core.

Conversion to this compound Transforming 6-methylthiouracil into the target compound requires several key modifications to the heterocyclic ring:

N3-Methylation: Introduction of a methyl group at the N3 position.

Desulfurization: Removal of the sulfur atom at the C2 position.

Chlorination: Introduction of a chlorine atom at the C6 position.

A plausible synthetic sequence would involve the initial methylation of 6-methylthiouracil, followed by desulfurization and subsequent chlorination. The chlorination of a methyl group on a pyrimidine ring is a challenging step that typically proceeds via a radical mechanism. An alternative pathway involves converting the 4-oxo group to a 4-chloro group using a reagent like phosphorus oxychloride (POCl₃), a common method for preparing chloropyrimidines from their corresponding pyrimidinones heteroletters.orggoogle.com. However, this would lead to a different product. The direct conversion of the 6-methyl group to a 6-chloro group on this specific scaffold is not a commonly reported transformation, indicating significant synthetic challenges.

Derivatization and Chemical Reactivity of 6 Chloro 3 Methylpyrimidin 4 3h One

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic substitution reactions are a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of functional groups onto the heterocyclic core. In the case of 6-Chloro-3-methylpyrimidin-4(3H)-one, these reactions can be directed towards either the carbon atoms of the ring or the nitrogen atoms, depending on the reaction conditions and the nature of the nucleophile.

At the C-6 Position (Chlorine Replacement)

The chlorine atom at the C-6 position of this compound is a key site for functionalization. As a good leaving group, it is readily displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group, which stabilize the intermediate Meisenheimer complex.

The reaction with amines is a well-documented example of this transformation. For instance, the reaction of chlorinated pyrimidines with various amines proceeds to yield the corresponding amino-substituted pyrimidines. In a related example, 4-amino-2-methyl-6-chloropyrimidine reacts with 3-iodoaniline (B1194756) in refluxing absolute ethanol (B145695) with a catalytic amount of hydrochloric acid to produce the corresponding 6-amino-substituted pyrimidine. nih.gov This suggests that this compound would react similarly with a range of primary and secondary amines to afford 6-amino-3-methylpyrimidin-4(3H)-one derivatives.

The general conditions for these reactions often involve heating the chloropyrimidine with the amine in a suitable solvent, such as ethanol or isopropanol, sometimes in the presence of a base to neutralize the liberated hydrochloric acid.

| Reactant | Nucleophile | Product |

| This compound | Primary/Secondary Amine | 6-(Amino)-3-methylpyrimidin-4(3H)-one |

| 4-Amino-2-methyl-6-chloropyrimidine | 3-Iodoaniline | 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride |

At Nitrogen Atoms (N-alkylation/N-acylation)

While the C-6 position is a primary site for substitution, the nitrogen atoms of the pyrimidine ring also exhibit nucleophilic character and can undergo alkylation or acylation. The N-1 and N-3 positions of the pyrimidine ring can be targeted for these modifications.

Propargyl bromide is a valuable reagent for introducing a propargyl group, which can serve as a handle for further chemical transformations such as click chemistry. The N-alkylation of pyrimidinone derivatives with propargyl bromide typically proceeds in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

| Reactant | Reagent | Conditions | Product |

| Pyrimidinone Derivative | Propargyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Propargyl-pyrimidinone |

Detailed research findings on the alkylation of this compound specifically with isobutane (B21531) iodide are not prevalent in the surveyed literature. However, general principles of N-alkylation of heterocyclic compounds can be considered. Isobutane iodide is a secondary alkyl halide, and as such, its reactivity in SN2 reactions is lower than that of primary alkyl halides due to increased steric hindrance.

Alkylation of pyrimidinone systems with bulky alkyl halides may require more forcing conditions, such as higher temperatures or stronger bases, to proceed at a reasonable rate. The regioselectivity of the alkylation (N-1 vs. N-3) could also be influenced by the steric bulk of the alkylating agent.

The N-benzylation of pyrimidine derivatives is a common transformation. Based on related studies, the reaction of this compound with benzyl (B1604629) bromide would be expected to proceed under standard alkylation conditions. For example, the synthesis of N-benzyl piperidine-4-one derivatives often involves the condensation of a piperidin-4-one with benzyl bromide. bldpharm.com Similarly, the alkylation of 2-thiouracil (B1096) with benzyl chloride in the presence of potassium carbonate provides the corresponding S-benzyl derivative, demonstrating the reactivity of benzyl halides with pyrimidine systems. researchgate.net

Therefore, it is anticipated that treating this compound with benzyl bromide in the presence of a suitable base would yield the N-benzyl derivative.

| Reactant | Reagent | Conditions | Product |

| This compound | Benzyl Bromide | Base (e.g., K₂CO₃), Solvent | N-Benzyl-6-chloro-3-methylpyrimidin-4(3H)-one |

The conversion of the C-2 or C-4 carbonyl group of a pyrimidinone to a thioxo group, followed by S-alkylation, is a valuable strategy for further functionalization. The thionation of this compound would likely yield the corresponding 6-chloro-3-methylpyrimidine-4(3H)-thione.

The resulting thioxo-pyrimidinone can then be selectively S-alkylated. The alkylation of 2-thioxopyrimidin-4-ones generally occurs at the sulfur atom due to its higher nucleophilicity compared to the nitrogen or oxygen atoms. nih.gov For instance, the reaction of 2-thiouracil with alkylating agents like dimethyl sulfate (B86663) or benzyl chloride in the presence of a mild base such as potassium carbonate leads to the formation of 2-(alkylthio)pyrimidin-4(3H)-ones. researchgate.net A one-pot synthesis of 4-pyrimidone-2-thioethers has also been developed through the condensation of S-alkylisothiourea with a β-ketoester, highlighting the utility of S-alkylated pyrimidine intermediates. nih.gov

| Starting Material | Alkylating Agent | Product |

| 6-Chloro-3-methylpyrimidine-4(3H)-thione | Alkyl Halide (e.g., CH₃I, Benzyl Bromide) | 6-Chloro-4-(alkylthio)-3-methylpyrimidine |

| 2-Thiouracil | Dimethyl Sulfate | 2-(Methylthio)pyrimidin-4(3H)-one |

| 2-Thiouracil | Benzyl Chloride | 2-(Benzylthio)pyrimidin-4(3H)-one |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. dalalinstitute.com The pyrimidine ring in this compound, while heterocyclic, can undergo such reactions, although its reactivity is influenced by the substituents present. These reactions proceed through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion, followed by the removal of a proton to restore aromaticity. libretexts.org The presence of a Lewis acid catalyst is often necessary to generate a sufficiently potent electrophile to react with the aromatic ring. minia.edu.eg

Nitration at the C-5 Position

Nitration, the introduction of a nitro group (—NO2) onto an aromatic ring, is a classic example of electrophilic aromatic substitution. minia.edu.eg This reaction typically requires the use of nitric acid (HNO3) in the presence of a sulfuric acid catalyst to generate the highly electrophilic nitronium ion (NO2+). minia.edu.eg

In the case of this compound, the C-5 position is susceptible to nitration. The general mechanism involves the attack of the π-electron system of the pyrimidine ring on the nitronium ion, leading to the formation of a sigma complex. minia.edu.eg Subsequent deprotonation by a weak base, such as a water molecule, results in the formation of the 5-nitro derivative. minia.edu.eg

Table 1: Electrophilic Nitration of this compound

| Reactant | Reagents | Product | Position of Substitution |

| This compound | HNO₃, H₂SO₄ | 6-Chloro-3-methyl-5-nitropyrimidin-4(3H)-one | C-5 |

Click Chemistry Applications for Derivatization

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. apjonline.inorganic-chemistry.org These reactions are often modular and stereospecific, making them highly valuable in various fields, including drug discovery and materials science. apjonline.inorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that involves the formation of a 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govnih.gov This reaction is known for its reliability, specificity, and biocompatibility. nih.gov The use of a copper(I) catalyst is crucial for the exclusive formation of the 1,4-disubstituted triazole isomer. nih.gov

To utilize CuAAC for the derivatization of this compound, it must first be functionalized with either an azide or an alkyne group. For instance, a propargyl group (an alkyne) can be introduced. The resulting propargyl derivative can then react with various organic azides in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), to yield a diverse library of triazole-containing pyrimidinone derivatives. mdpi.comresearchgate.net These reactions are typically carried out in mild conditions and often in aqueous or sustainable solvents. mdpi.com The resulting 1,2,3-triazole products are chemically stable. nih.gov

Table 2: CuAAC Reaction with a Propargyl Derivative of this compound

| Pyrimidinone Derivative | Azide Partner | Catalyst | Product Type |

| Propargyl-functionalized this compound | Various organic azides | Copper(I) source (e.g., CuI) | 1,4-Disubstituted 1,2,3-triazole |

Cyclization Reactions Involving this compound

For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazolo[3,4-d]pyrimidine ring system. Similarly, reaction with a hydroxylamine (B1172632) or a guanidine (B92328) derivative could yield other fused bicyclic structures. The specific conditions and the nature of the reacting partner dictate the final heterocyclic product.

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (like a boronic acid) and an organohalide. mt.comlibretexts.org This reaction is widely used in the synthesis of biaryls, styrenes, and other conjugated systems. libretexts.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The chlorine atom at the C-6 position of this compound can act as the halide component in a Suzuki coupling. rsc.org By reacting it with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base, a diverse range of 6-aryl- or 6-heteroaryl-3-methylpyrimidin-4(3H)-ones can be synthesized. rsc.org This reaction offers a versatile method for introducing a wide array of substituents at the C-6 position, significantly expanding the chemical space accessible from this starting material. The choice of catalyst, base, and solvent can be crucial for achieving high yields. rsc.org

Table 3: Suzuki Cross-Coupling of this compound

| Halide Component | Boronic Acid Partner | Catalyst System | Product Type |

| This compound | Arylboronic acids | Palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) | 6-Aryl-3-methylpyrimidin-4(3H)-ones |

| This compound | Heteroarylboronic acids | Palladium catalyst and a base | 6-Heteroaryl-3-methylpyrimidin-4(3H)-ones |

Oxidation and Reduction Pathways

The this compound scaffold can be susceptible to both oxidation and reduction reactions, depending on the reagents and conditions employed.

Reduction reactions could potentially target the removal of the chlorine atom at the C-6 position. This dehalogenation can be achieved using various reducing agents, leading to the formation of 3-methylpyrimidin-4(3H)-one.

While the pyrimidinone ring itself is relatively stable to oxidation, certain derivatives can undergo oxidation. For instance, if a methylthio group were present on the ring, it could be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide.

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 3 Methylpyrimidin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon environments within 6-chloro-3-methylpyrimidin-4(3H)-one.

Proton NMR (¹H NMR) analysis of this compound reveals characteristic signals corresponding to the distinct proton environments in the molecule. The methyl group attached to the nitrogen atom typically appears as a singlet in the range of δ 3.23–3.52 ppm. The proton at the C5 position of the pyrimidine (B1678525) ring also presents as a singlet, generally found further downfield around δ 6.42–7.91 ppm. The exact chemical shifts can vary depending on the solvent used for the analysis.

For instance, in a study utilizing CDCl₃ as the solvent, the N-methyl protons of a series of related compounds were observed at approximately 3.5 ppm, while the C5-H proton resonated near 7.3 ppm.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| N-CH₃ | 3.23 - 3.52 | Singlet |

| C5-H | 6.42 - 7.91 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the N-methyl carbon signal is typically observed in the upfield region of the spectrum. The carbon atoms of the pyrimidine ring resonate at distinct downfield positions. The carbonyl carbon (C4) is characteristically found at a significant downfield shift, often around 160 ppm. The C6 carbon, being attached to the electronegative chlorine atom, and the C2 carbon also show distinct resonances in the aromatic region.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| N-CH₃ | ~34 |

| C5 | ~111 |

| C2 | ~152 |

| C6 | ~155 |

| C4 (C=O) | ~160 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the pyrimidinone ring, which typically appears in the region of 1670–1700 cm⁻¹. Other significant absorptions include C-H stretching vibrations from the methyl group and the aromatic ring, as well as C=C and C=N stretching vibrations within the pyrimidine ring, usually observed between 1500 and 1600 cm⁻¹. The C-Cl stretching vibration can also be identified, typically at lower wavenumbers.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch | 1670 - 1700 |

| C=C/C=N Stretch | 1500 - 1600 |

| C-H Stretch | 2900 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It provides crucial confirmation of the identity of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. For this compound (C₅H₅ClN₂O), the calculated exact mass is 144.0118. HRMS analysis of this compound would be expected to yield a measured m/z value that closely matches this theoretical value, confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺. For this compound, this would correspond to an m/z value of approximately 145. The characteristic isotopic pattern of chlorine (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, with a corresponding peak at m/z 147 for the [M+2+H]⁺ ion, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of pyrimidine derivatives are determined by the chromophoric pyrimidine ring and the influence of its substituents. UV-Vis spectroscopy is a key technique for investigating the electronic transitions within these molecules.

Research on a derivative, 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which contains a modified pyrimidine-related structure, has provided some insight into the electronic absorption properties of such complex systems. In ethanol (B145695), the closed-ring isomer of this compound exhibits a sharp absorption peak at 255 nm. This absorption is attributed to electronic transitions within the molecule's conjugated system. Upon irradiation with UV light, a new absorption band appears in the visible region at 415 nm, indicating the formation of a different, more extended conjugated system due to a photo-induced ring-opening reaction.

A study on various pyrimidine derivatives has also highlighted that the absorption maxima can be influenced by the solvent and the specific substituents on the pyrimidine ring. For instance, a study on 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl) -2H-chromen-2-one identified a maximum absorption wavelength (λmax) at 275 nm. nih.gov

Table 1: UV-Vis Spectroscopic Data for Derivatives of this compound

| Compound | λmax (nm) | Solvent |

| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | 255 | Ethanol |

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl) -2H-chromen-2-one | 275 | Not Specified |

Note: Data for the parent compound this compound is not available in the reviewed literature. The table presents data for related derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is crucial for unambiguously confirming the structure of newly synthesized compounds.

While the crystal structure of this compound itself is not reported in the searched literature, a detailed single-crystal X-ray diffraction analysis has been performed on a derivative, 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione . The study of this derivative offers valuable insights into the structural features of this class of compounds.

The crystallographic data for 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione revealed that it crystallizes in a specific crystal system and space group, with well-defined unit cell parameters. The analysis of the crystal structure confirmed the molecular conformation and the connectivity of the atoms within the molecule. Such studies are essential for understanding the structure-activity relationships of these compounds in various applications.

In a broader context, X-ray crystallographic studies on other substituted pyrimidine derivatives have demonstrated the formation of diverse supramolecular structures through various intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov For example, the analysis of different 5,6-disubstituted pyrimidine derivatives showed how variations in substituents lead to significantly different packing arrangements in the solid state, forming three-dimensional networks, sheets, or chains. nih.gov

Table 2: Crystallographic Data for 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

| Parameter | Value |

| Chemical Formula | C9H13ClN2O2 |

| Crystal System | Not Specified in abstract |

| Space Group | Not Specified in abstract |

| a (Å) | Not Specified in abstract |

| b (Å) | Not Specified in abstract |

| c (Å) | Not Specified in abstract |

| α (°) | Not Specified in abstract |

| β (°) | Not Specified in abstract |

| γ (°) | Not Specified in abstract |

| Volume (ų) | Not Specified in abstract |

| Z | Not Specified in abstract |

Note: Specific crystallographic parameters for 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione were not available in the abstracts of the searched literature, but the successful growth of single crystals and characterization by X-ray diffraction were reported.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to understand the structural and electronic properties of 6-Chloro-3-methylpyrimidin-4(3H)-one.

DFT calculations have been utilized to determine the optimized geometric parameters of this compound. These theoretical calculations are often compared with experimental data from techniques like X-ray diffraction to validate the computational model. For instance, studies on co-crystals of 6-chloro-3-methyluracil have explored its hydrogen-bond-based synthon motifs with various triazine and pyrimidine (B1678525) derivatives, providing insights into its structural arrangement and intermolecular interactions. ugr.esmdpi.com The optimized structure from DFT calculations helps in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic properties of this compound have been analyzed using DFT. A study involving a copper(II) complex of 6-chloro-3-methyluracil employed DFT calculations to characterize the compound. researchgate.net Such analyses typically involve the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.

| Computational Parameter | Description |

| HOMO | The highest energy molecular orbital containing electrons. It represents the ability to donate an electron. |

| LUMO | The lowest energy molecular orbital that is empty. It represents the ability to accept an electron. |

| Energy Gap | The difference in energy between the HOMO and LUMO. A smaller gap suggests higher reactivity. |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, understanding its stable conformations is crucial for predicting its interaction with biological targets. Theoretical studies can predict the relative energies of different conformers, identifying the most stable, low-energy structures.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies are instrumental in predicting their binding affinity and mode of interaction with biological targets.

For example, a study on uracil derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease, utilized molecular docking. researchgate.net The study demonstrated that these derivatives could obstruct the active site entrance of the enzymes. researchgate.net Such simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (this compound) and the amino acid residues of the protein's active site. researchgate.net These insights are valuable for designing new and more effective enzyme inhibitors. researchgate.net

Molecular Dynamics Simulations to Investigate Binding Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. This technique allows for the study of the dynamic behavior of a ligand-protein complex over time, providing a more detailed understanding of the binding stability and conformational changes that may occur upon binding.

In the investigation of uracil derivatives as cholinesterase inhibitors, MD simulations were performed to understand the key interactions between the ligands and the amino acid residues within the active sites of AChE and BuChE. researchgate.net These simulations can reveal the stability of the docked pose and the flexibility of the ligand and protein, offering a more realistic representation of the binding event than static docking alone.

Biological and Pharmacological Research Applications of 6 Chloro 3 Methylpyrimidin 4 3h One Derivatives

Anti-Cancer and Anti-Proliferative Activities

The pyrimidine (B1678525) ring is a crucial element in various biological processes, and its role in the synthesis of nucleic acids makes it a key target in cancer therapy. ijcrt.orgekb.eg Pyrimidine antagonists can disrupt the synthesis of nucleotides, leading to the cessation of DNA synthesis and the inhibition of cell division. ijcrt.org

Research has demonstrated that various pyrimidine derivatives possess significant anti-tumor properties. For instance, a study on 6-ferrocenylpyrimidin-4(3H)-one derivatives, synthesized through the condensation of ethyl 3-ferrocenyl-3-oxopropionate with reagents like thiourea (B124793) or acetamidine, confirmed their dose-dependent cytotoxic effects on breast cancer cell lines (MCF-7). nih.gov The direct linkage of the ferrocene (B1249389) unit to the pyrimidine ring is a subject of interest for designing new antiproliferative drugs. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent agents against various human cancer cell lines, including those of the colon (HCT-116), prostate (PC-3), and liver (Hep-G2). ekb.eg The investigation into fused pyrimidine derivatives continues to be a promising area for the discovery of novel anticancer agents. jrasb.com

The antiproliferative activity of pyrimidinone derivatives has been evaluated against a wide array of human cancer cell lines. Quinazolin-4(3H)-one derivatives, for example, have shown effectiveness against non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). nih.gov One such derivative, BIQO-19, demonstrated broad and effective antiproliferative activity across all tested lung cancer cell lines. nih.gov

In other studies, newly synthesized nicotinamide (B372718) candidates derived from pyridinethione showed promising antitumor activity, particularly against hepatocellular and colon carcinoma cell lines. nih.gov Specifically, compounds designated as 3b, 4c–5d, 7b–12a, 10d, and 13b were identified as having notable antiproliferative effects. nih.gov Research on 6-ferrocenylpyrimidin-4(3H)-one derivatives also revealed cytotoxic activity against human breast adenocarcinoma (MCF-7) cells, with 2-methyl-6-ferrocenylpyrimidin-4(3H)-one showing the most pronounced effect with an IC50 of 17 ± 1 µM. nih.gov

| Compound Class/Derivative | Cancer Cell Line(s) | Key Findings (e.g., IC50 Values) | Source |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives (e.g., BIQO-19) | Non-Small Cell Lung Cancer (NSCLC), including EGFR-TKI-resistant H1975 cells | Exhibited broad and effective antiproliferative activity. | nih.gov |

| Pyrido[2,3-d]pyrimidine-4(3H)-one derivative (Compound 11) | Prostate Cancer (PC-3) | IC50 values of 0.099 μM (EGFRWT) and 0.123 μM (EGFRT790M). | ijrpr.com |

| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | Breast Adenocarcinoma (MCF-7) | IC50 value of 17 ± 1 µM. | nih.gov |

| Anilinopyrimidine derivatives (91b and 91e) | Colon Carcinoma (HCT-116), Breast Cancer (MCF-7) | IC50 values ranged from 1.14 to 9.77 μM. | nih.gov |

| Nicotinamide derivatives (e.g., 3b, 4c-5d) | Colon Carcinoma (HCT-116), Hepatocellular Carcinoma (HepG-2) | Demonstrated interesting and selective antitumor activity. | nih.gov |

A key mechanism behind the anticancer activity of pyrimidine derivatives is the inhibition of protein kinases, which are crucial for cellular signaling pathways that control cell growth and proliferation. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a significant target, as its inhibition can disrupt tumor angiogenesis. nih.govnih.gov

Several pyrimidine-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov For example, new anilinopyrimidine derivatives have been developed as dual inhibitors of both VEGFR-2 and c-Met. nih.gov In vitro assays showed that specific derivatives, 91b and 91e, exhibited very good inhibitory activity against VEGFR-2 with IC50 values of 0.53 μM and 0.61 μM, respectively. nih.gov Other research has focused on pyrimidine-based compounds that demonstrate superior inhibitory activities against cancer cell lines compared to existing drugs like Pazopanib. nih.gov

Furthermore, the tyrosine phosphatase SHP2 has been identified as an essential promoter of endothelial cell survival and growth in the tumor vasculature. embopress.org Inhibition of SHP2 is being explored as a novel strategy to induce vascular damage and inhibit tumor growth. embopress.org Pyrrolo[2,3-d]pyrimidin and pyrazolo[3,4-d]pyrimidin-4-amine derivatives have also been identified as a new class of multi-target receptor tyrosine kinase inhibitors, showing excellent potency in gastric cancer cell lines by inhibiting FGFR1 phosphorylation. ijrpr.com

| Derivative Class | Target Kinase(s) | Key Findings | Source |

|---|---|---|---|

| Anilinopyrimidines | VEGFR-2, c-Met | Compounds 91b and 91e showed potent VEGFR-2 inhibition (IC50 = 0.53 μM and 0.61 μM). | nih.gov |

| Pyrrolo[2,3-d]pyrimidin / Pyrazolo[3,4-d]pyrimidin-4-amine derivatives | FGFRs (Fibroblast Growth Factor Receptors) | Compound (12) showed excellent inhibitory activity and potency in SNU-16 gastric cancer cells. | ijrpr.com |

| Pyrido[2,3-d]pyrimidine-4(3H)-one derivatives | EGFR (Epidermal Growth Factor Receptor) | Compound (11) showed high inhibitory activity against EGFRWT (IC50 = 0.099 μM) and EGFRT790M (IC50 = 0.123 μM). | ijrpr.com |

| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 (Cyclin-dependent kinase 2) | Identified as a target for developing new cancer therapies. | ijrpr.com |

| General Pyrimidine-based derivatives | SHP2 (Src homology region 2 domain-containing phosphatase 2) | Inhibition of SHP2 in endothelial cells promotes tumor vasculature degeneration. | embopress.org |

The anticancer effects of pyrimidine derivatives are exerted through several mechanisms at the cellular level. As antimetabolites, they can block the synthesis of pyrimidine-containing nucleotides, which halts DNA synthesis and inhibits cell division. ijcrt.org

Studies on novel pyrimidine derivatives have suggested a mode of action involving the inhibition of Topoisomerase IIα, an enzyme often overexpressed in tumors. nih.gov This inhibition leads to DNA double-strand breaks and subsequently triggers apoptosis (programmed cell death). nih.gov Furthermore, these derivatives can decrease the number of cells in the S (synthesis) and G2/M phases of the cell cycle. nih.gov

Other research has shown that certain derivatives can induce cell cycle arrest at different phases. For example, one compound was found to cause cell cycle arrest in the S phase for HT1080 fibrosarcoma cells and in the G1/M phase for A549 lung cancer cells. ijrpr.com A quinazolin-4(3H)-one derivative, BIQO-19, was shown to induce G2/M phase arrest in NSCLC cells, which subsequently led to apoptosis. nih.gov The induction of apoptosis is a common outcome, often mediated through the activation of caspases, such as caspase-3/7. jrasb.comijrpr.com For instance, a pyrido[2,3-d]pyrimidine-4(3H)-one derivative increased the level of caspase-3 by 5.3-fold in PC-3 cells. ijrpr.com

Antimicrobial Activities

In addition to their anticancer properties, pyrimidine derivatives have been investigated for their potential as antimicrobial agents. The core structure is found in various compounds that exhibit a spectrum of biological activities, including antibacterial effects. researchgate.net

Derivatives of pyrimidine have been screened for activity against a range of bacterial pathogens. In one study, 6-Chloro-2,4-diamino pyrimidine was tested against several bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus cereus, where it exhibited low antibacterial activity compared to standard antibiotics. researchgate.net

More recent research has focused on synthesizing novel derivatives with enhanced efficacy. A series of new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were evaluated as antimicrobial agents. mdpi.com The majority of these compounds showed potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism for some of these compounds was identified as the inhibition of E. coli DNA gyrase, an enzyme essential for bacterial DNA replication. mdpi.com

Another study focused on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives that contain a pyrimidine-substituted piperazine (B1678402) moiety. nih.gov These compounds displayed antibacterial activity against Gram-positive bacteria, with one derivative, compound 7j, showing an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486) against certain strains, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings (e.g., MIC) | Source |

|---|---|---|---|

| 6-Chloro-2,4-diamino pyrimidine | Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., Salmonella spp. | Exhibited low antibacterial activity compared to standards. | researchgate.net |

| Quinazolin-4(3H)-one derivatives (e.g., 5a) | Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, Escherichia coli | Showed potent activity with MIC values in the range of 1–16 μg/mL. Compound 5a was most potent. | mdpi.com |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives (e.g., 7j) | Gram-positive bacteria (7 drug-sensitive and 4 drug-resistant strains) | Compound 7j had an MIC of 0.25 µg/mL; 8-fold stronger than linezolid. | nih.gov |

| 6-chloro-9H-carbazol and 1,3,4-oxadiazole (B1194373) derivatives (e.g., 4a) | Gram-negative bacteria (e.g., E. coli) | Compound 4a showed the best effect against E. coli with an MIC of 1.25 mg/mL. | mdpi.com |

Antifungal Effects

Derivatives of pyrimidine have emerged as a prominent class of compounds in the development of new antifungal agents, demonstrating notable efficacy against a variety of phytopathogenic fungi. nih.gov Research has shown that many of these synthesized compounds exhibit antifungal activities that are comparable or even superior to commercially available fungicides. nih.gov

In vitro studies using the poisoned food technique have been employed to evaluate the antifungal efficacy of novel pyrimidine derivatives at a concentration of 50 μg/mL. nih.gov The results from these screenings indicate that most of the tested compounds possess significant fungicidal properties. nih.gov For instance, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro fungicidal activities against several plant pathogens, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.orgnih.gov One particular compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed excellent antifungal activity against Phomopsis sp., with an EC₅₀ value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 μg/ml). frontiersin.org

Similarly, another study focused on novel 1,3,4-thiadiazole (B1197879) derivatives incorporating a pyrimidine skeleton. frontiersin.org These compounds were tested against B. cinereal, B. dothidea, and Phomopsis sp. frontiersin.org The bioassays revealed that several of these derivatives had excellent antifungal activity, in some cases surpassing that of pyrimethanil. frontiersin.org Specifically, compounds 6g and 6h showed higher inhibition rates against B. cinerea than the control, and compound 6h also demonstrated potent activity against Phomopsis sp. frontiersin.org

These findings underscore the potential of 6-Chloro-3-methylpyrimidin-4(3H)-one derivatives as lead structures for the discovery of new and effective fungicides in agriculture. nih.govfrontiersin.org

Table 1: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound | Target Fungi | Activity Metric (EC₅₀ or Inhibition Rate) | Comparison |

|---|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | EC₅₀ = 10.5 μg/ml | More potent than Pyrimethanil (32.1 μg/ml) frontiersin.org |

| Compound 6h (a 1,3,4-thiadiazole pyrimidine derivative) | Phomopsis sp. | 89.2% inhibition | Higher than Pyrimethanil (85.1%) frontiersin.org |

| Compound 6h (a 1,3,4-thiadiazole pyrimidine derivative) | B. cinerea | 90.7% inhibition | Higher than Pyrimethanil (82.8%) frontiersin.org |

| Compound 6g (a 1,3,4-thiadiazole pyrimidine derivative) | B. cinerea | 86.1% inhibition | Higher than Pyrimethanil (82.8%) frontiersin.org |

DNA Binding Interactions

The interaction of small molecules with DNA is a critical mechanism for their biological activity, particularly in the context of anticancer agents. Pyrimidine derivatives have been investigated for their ability to bind to DNA, which can lead to the disruption of cellular processes in pathogenic organisms or cancer cells.

Groove Binding Mechanisms

Molecular docking studies and spectroscopic analysis have provided insights into how pyrimidine derivatives interact with the DNA double helix. One primary mode of interaction is groove binding, where the molecule fits into the minor or major grooves of the DNA.

Research on 4,6-dihydrazone pyrimidine derivatives demonstrated that these compounds could bind to DNA through a combination of groove binding and partial intercalation. mdpi.com Molecular docking studies further suggested that these derivatives could fit into the DNA grooves. mdpi.com Similarly, studies on new steroidal pyrimidine derivatives indicated through molecular docking that the pyrimidine moiety intercalates in the minor groove of DNA. nih.gov This type of interaction is often stabilized by electrostatic and hydrophobic forces. nih.gov The specific geometry of the binding can, however, differ depending on the DNA sequence. For example, studies with other heterocyclic compounds have shown different binding geometries in AT-rich versus GC-rich regions of DNA, which is attributed to the presence or absence of amine groups protruding into the minor groove. nih.gov

Binding Constant Determination

The strength of the interaction between a small molecule and DNA is quantified by the binding constant (K). A higher binding constant indicates a stronger affinity. Various techniques, including UV-visible spectroscopy, fluorescence spectroscopy, and surface plasmon resonance (SPR), are used to determine these constants. nih.govresearchgate.net

For newly synthesized steroidal pyrimidine derivatives, DNA interaction studies were performed to calculate their binding affinity. nih.gov The binding constants (Kb) for these compounds were found to be in the range of 1.93 x 10³ M⁻¹ to 2.31 x 10³ M⁻¹, indicating a significant interaction with DNA. nih.gov The determination of such binding constants is crucial for understanding the potential efficacy of these compounds as therapeutic agents that target DNA. researchgate.net Single-molecule force spectroscopy is another advanced method that can be used to determine the dissociation constant (Kd) from observing the mechanical properties of DNA-ligand complexes. acs.orgnih.gov

Table 2: DNA Binding Constants of Steroidal Pyrimidine Derivatives

| Compound | Binding Constant (Kb) | Method |

|---|---|---|

| Steroidal Pyrimidine Derivative 4 | 2.31 x 10³ M⁻¹ | Spectroscopic Methods nih.gov |

| Steroidal Pyrimidine Derivative 5 | 1.93 x 10³ M⁻¹ | Spectroscopic Methods nih.gov |

| Steroidal Pyrimidine Derivative 6 | 2.05 x 10³ M⁻¹ | Spectroscopic Methods nih.gov |

Anti-inflammatory Properties

Pyrimidine derivatives are recognized for their significant anti-inflammatory potential. rsc.orgresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators, such as prostaglandin (B15479496) E₂ (PGE₂), cyclooxygenase (COX) enzymes, and various cytokines. nih.gov Several pyrimidine-based drugs, including proquazone (B1679723) and epirizole, are already in clinical use as anti-inflammatory agents. nih.gov

Research into new thieno[2,3-d]pyrimidine (B153573) derivatives has shown that these compounds can significantly reduce carrageenan-induced paw edema in animal models, an effect comparable to the standard anti-inflammatory drug diclofenac (B195802). nih.gov The anti-inflammatory effect is linked to their ability to decrease the concentration of PGE₂ in the blood serum. nih.gov For example, compound 4c from this series demonstrated potent in vivo anti-inflammatory activity, showing a high percentage of protection against edema and significantly lowering PGE₂ levels to 19 pg/mL, close to the effect of diclofenac (12 pg/mL). nih.gov

The structural features of pyrimidine derivatives can be modified to enhance their anti-inflammatory activity, providing a basis for the development of new, potent, and potentially safer anti-inflammatory drugs. rsc.orgnih.gov

Neuroprotective Potential (e.g., Alzheimer's Disease Models)

The pyrimidine scaffold is a key structural motif in the design of novel therapeutic agents for neurodegenerative conditions like Alzheimer's disease. nih.govacs.org The multifaceted nature of Alzheimer's, which involves cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress, requires multifunctional agents. rsc.org Pyrimidine derivatives have been developed to target several of these pathological pathways simultaneously. nih.gov

A series of substituted pyrimidine derivatives were synthesized and evaluated for their anti-Alzheimer's activity. nih.gov One compound, N⁴-(4-chlorophenyl)-N²-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (also referred to as 5b or SP-2), showed a particularly excellent anti-Alzheimer's profile in preclinical studies, with effects superior to the standard drug donepezil (B133215) in improving cognitive defects in a scopolamine-induced mouse model. acs.orgnih.gov Molecular docking studies confirmed that this compound interacts effectively with acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology. acs.orgnih.gov

Other research has focused on phenyl-styryl-pyrimidine derivatives as multifunctional agents that can inhibit both AChE and monoamine oxidase (MAO), as well as reduce Aβ aggregation. rsc.org Compounds BV-12 and BV-14 from this series were identified as having a multipotent profile with IC₅₀ values in the low micromolar range for both MAO-B and AChE inhibition. rsc.org These results highlight that pyrimidine derivatives are promising lead molecules for developing new neuroprotective agents for Alzheimer's disease. nih.govacs.org

Table 3: Neuroprotective Activity of Selected Pyrimidine Derivatives

| Compound | Target | Activity Metric (IC₅₀) | Key Finding |

|---|---|---|---|

| BV-12 (phenyl-styryl-pyrimidine) | MAO-B | 4.93 ± 0.38 μM | Multipotent profile against different Alzheimer's targets rsc.org |

| BV-12 (phenyl-styryl-pyrimidine) | AChE | 9.016 ± 0.37 μM | |

| BV-14 (phenyl-styryl-pyrimidine) | MAO-B | 7.265 ± 0.82 μM | Exhibits multipotent profile and strong docking scores rsc.org |

| BV-14 (phenyl-styryl-pyrimidine) | AChE | 9.291 ± 0.053 μM | |

| N⁴-(4-chlorophenyl)-N²-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine | AChE | N/A (in vivo model) | Excellent anti-Alzheimer's profile, better than donepezil in a mouse model acs.orgnih.gov |

Environmental and Green Chemistry Considerations

Biodegradation and Environmental Fate

The environmental fate of pyrimidine (B1678525) derivatives is a subject of study, particularly in the context of their use in pharmaceuticals and agriculture. The degradation of pyrimidines can be influenced by factors such as microbial activity in soil and water, as well as abiotic processes like hydrolysis and photodegradation. For instance, studies on other chlorinated aromatic compounds have shown that their degradation can be slow and may lead to the formation of various transformation products. The persistence and potential for long-range transport of such compounds are areas of ongoing environmental research. Without specific studies on 6-Chloro-3-methylpyrimidin-4(3H)-one, any discussion on its environmental half-life or specific degradation pathways remains speculative.

Sustainable Synthesis Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," methods for the synthesis of chemical compounds. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of pyrimidinone derivatives, several sustainable approaches have been explored.

One-pot synthesis is a strategy that improves the efficiency of a chemical reaction by subjecting a reactant to successive chemical reactions in a single reactor. easycdmo.com This approach is highly desirable as it can save time and resources by avoiding lengthy separation and purification steps of intermediate compounds, often leading to increased chemical yields. easycdmo.com

Microwave-assisted synthesis has emerged as a valuable technique in green chemistry. jocpr.com This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. jocpr.comnih.gov For pyrimidinone derivatives, microwave irradiation has been successfully used in solvent-free conditions, which further enhances the environmental credentials of the synthesis by eliminating the need for potentially harmful organic solvents. jocpr.com

The use of catalysts is another cornerstone of green chemistry, and various catalysts have been employed to improve the synthesis of pyrimidines. Research has demonstrated the use of p-toluenesulfonic acid as an inexpensive and effective catalyst for the three-component cyclocondensation to produce pyrimidinone derivatives under solvent-free microwave irradiation. jocpr.com

Below is a table summarizing some sustainable synthesis approaches that have been applied to pyrimidine derivatives, which could be conceptually applied to the synthesis of this compound.

| Synthesis Approach | Key Features | Potential Advantages |

| One-Pot, Three-Component Cyclocondensation | Combines multiple reactants in a single reaction vessel. | Reduced waste, simplified procedure, time and energy savings. easycdmo.com |

| Microwave-Assisted Synthesis (Solvent-Free) | Utilizes microwave energy to accelerate the reaction, often without a solvent. | Faster reaction times, higher yields, reduced use of hazardous solvents. jocpr.comnih.gov |

| Catalysis with p-Toluenesulfonic Acid | Employs a reusable and water-soluble acid catalyst. | Lower catalyst cost, easier product purification, environmentally benign. jocpr.com |

While patents exist for the synthesis of the closely related compound 6-chloro-3-methyluracil, they often involve traditional chemical methods. For example, one method describes the cyclization of dimethyl malonate with N-methylurea, followed by chlorination with phosphorus oxychloride. chemscene.com While effective, such methods often use harsh reagents. The principles of green chemistry would seek to replace such reagents with more benign alternatives and optimize reaction conditions to be more energy-efficient and generate less waste.

Future Perspectives and Research Directions

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of 6-chloro-3-methylpyrimidin-4(3H)-one serves as a valuable scaffold for the synthesis of new and more potent biologically active molecules. The chlorine atom at the 6-position is a key functional group, enabling a variety of substitution reactions to introduce diverse functionalities.

Future research will likely focus on the strategic modification of this pyrimidinone core to enhance its interaction with biological targets. For instance, the synthesis of derivatives by introducing different substituents at the chloro position can lead to compounds with improved pharmacological profiles. Research has already demonstrated that similar pyrimidine (B1678525) structures can be modified to create derivatives with significant antibacterial, antiviral, and anticancer properties. For example, the synthesis of novel pleuromutilin (B8085454) derivatives incorporating a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine moiety has yielded compounds with potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com

The exploration of structure-activity relationships (SAR) will be crucial in guiding the design of these novel derivatives. By systematically altering the substituents on the pyrimidine ring and evaluating their impact on biological activity, researchers can identify key structural features responsible for potency and selectivity. This approach has been successfully applied to other chlorinated heterocyclic compounds, such as 6-chloro-/fluorochromone derivatives, which have shown promise as topoisomerase inhibitor anticancer agents. nih.gov

Table 1: Examples of Bioactive Derivatives from Similar Scaffolds

| Parent Scaffold | Derivative Class | Target/Activity |

| 6-chloro-1H-pyrazolo[3,4-d]pyrimidine | Pleuromutilin conjugates | Antibacterial (MRSA) mdpi.com |

| 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione | Benzylamine derivatives | Potential anticancer, antiviral, bactericidal researchgate.net |

| 6-chlorochromone | Formylchromones | Anticancer (Topoisomerase inhibitor) nih.gov |

Advanced Mechanistic Studies of Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is paramount for their future development. Advanced mechanistic studies will be instrumental in elucidating their precise modes of action.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how these compounds bind to their protein targets. This, in turn, can reveal the specific amino acid residues involved in the interaction, guiding further optimization of the lead compounds. For instance, molecular docking studies of pleuromutilin derivatives have shown successful localization within the 50S ribosomal binding pocket, with hydrogen bonds playing a crucial role. mdpi.com

Furthermore, biochemical and cellular assays can be employed to identify the specific signaling pathways modulated by these compounds. Understanding whether they act as enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions is essential for predicting their therapeutic effects and potential side effects. The mechanism of action for related compounds is known to involve the inhibition or modulation of enzyme or receptor activity, with the chloro and other substituent groups playing a key role in binding affinity and specificity.

Application in Drug Discovery and Development

The pyrimidine ring is a common feature in many approved drugs, highlighting the therapeutic potential of this class of compounds. researchgate.net this compound, as a key intermediate, holds significant promise for application in drug discovery and development programs targeting a wide range of diseases.

Its utility as a building block allows for the construction of more complex heterocyclic frameworks, such as pyrimidoquinolines or thienopyrimidines. These larger, more elaborate structures can be designed to target specific biological pathways implicated in diseases like cancer, infectious diseases, and inflammatory disorders. The synthesis of pyrazolo[4,3-d]pyrimidine derivatives, for example, has led to the discovery of potent inhibitors of nitric oxide production, with potential applications in treating acute lung injury. nih.gov

The versatility of the this compound scaffold makes it an attractive starting point for lead optimization campaigns. Medicinal chemists can systematically modify its structure to improve properties such as potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of clinical candidates. The importance of chlorine in medicinal chemistry is well-established, with over 250 FDA-approved drugs containing this element. nih.gov

Exploration of New Catalytic Systems for Synthesis

The development of efficient and sustainable synthetic methods is crucial for the large-scale production of this compound and its derivatives. Future research in this area will likely focus on the exploration of novel catalytic systems that offer advantages over traditional synthetic routes.

For instance, the use of transition metal catalysts, such as palladium, has been employed in Suzuki cross-coupling reactions to synthesize new pyrimidine derivatives. researchgate.net Further exploration of different catalysts and reaction conditions could lead to more efficient and environmentally friendly synthetic protocols.

Moreover, catalyst-free synthetic methods are also being investigated. Recent work has demonstrated the synthesis of novel 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione derivatives without the need for a catalyst, which could be advantageous for industrial-scale production. researchgate.net Microwave-assisted synthesis is another promising approach that can accelerate reaction times and improve yields for the preparation of related heterocyclic systems. nih.gov

Computational Design of Targeted Therapies

In recent years, computational methods have become an indispensable tool in drug design and development. nih.gov For this compound and its derivatives, computational approaches can be used to accelerate the discovery of targeted therapies.

Molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of novel derivatives to their biological targets. This in silico screening can help prioritize compounds for synthesis and biological testing, saving time and resources. nih.gov For example, virtual screening of flavonoid libraries has been used to identify potential inhibitors of mitogen-activated protein kinase (MAPK) MEK1. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of pyrimidinone derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds and guide the design of new molecules with enhanced potency. The increasing availability of 3D macromolecule structures and advanced computing power will continue to expand the role of computational design in developing targeted therapies based on the this compound scaffold. nih.gov

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-3-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Core Synthesis : Start with substituted pyrimidine precursors, such as 6-hydroxy derivatives, and introduce chlorine via nucleophilic substitution or halogenation. For example, nitration of 6-hydroxy-2-methylpyrimidin-4(3H)-one in sulfuric acid (72–82%) can yield nitro derivatives, with reaction kinetics influenced by nitrogen oxide concentrations .

- Optimization : Adjust temperature (e.g., 0–5°C for nitration), stoichiometry of chlorinating agents (e.g., POCl₃ or SOCl₂), and solvent polarity. Monitor purity via HPLC or TLC. For related compounds, sodium hydride or potassium carbonate as bases improves nucleophilic substitution efficiency .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and chloro groups). Chemical shifts for pyrimidinone protons typically appear at δ 6.5–8.5 ppm .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Diffraction : For crystalline samples, single-crystal X-ray crystallography resolves bond lengths and angles, as demonstrated in studies of structurally related pyrimidinones .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Workflow : Use software (e.g., Gaussian, ORCA) to calculate electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted for density functionals, predicts electronic behavior in heterocyclic systems .

- Reactivity Insights : Analyze Fukui indices to identify nucleophilic/electrophilic sites. Compare computed vibrational spectra with experimental IR data to validate models.

Q. How do structural modifications (e.g., substituent position) influence the compound’s reactivity in nitration or nitrosation reactions?

Methodological Answer:

- Nitration Studies : React this compound with nitric acid in sulfuric acid. Monitor regioselectivity via LC-MS; steric effects from the methyl group may direct nitro-group placement. Kinetic studies (e.g., variable-temperature NMR) reveal activation barriers .

- Contradiction Analysis : Conflicting reactivity data (e.g., unexpected byproducts) may arise from competing reaction pathways. Use isotopic labeling (¹⁵N) or computational transition-state modeling to resolve ambiguities .

Q. What crystallography techniques resolve structural disorders in this compound derivatives, and how are hydrogen-bonding networks analyzed?

Methodological Answer:

- Disorder Resolution : In X-ray crystallography, refine occupancy ratios for disordered atoms (e.g., perchlorate anions in related salts) using SHELXL software. Apply restraints to thermal parameters for stable refinement .

- Hydrogen Bonding : Use Mercury (CCDC) to visualize networks. For example, N–H⋯O and O–H⋯O interactions stabilize crystal packing, with π-π stacking distances (~3.7 Å) indicating aromatic interactions .

Q. How can pharmacological potential be assessed through structure-activity relationship (SAR) studies or molecular docking?

Methodological Answer:

- Docking Protocols : Use AutoDock Vina or Schrödinger Suite to dock this compound into target proteins (e.g., kinases). Validate poses with MD simulations (AMBER/CHARMM).

- SAR Framework : Synthesize analogs (e.g., 6-fluoro or methylthio derivatives) and assay bioactivity. Compare IC₅₀ values against parent compound to identify critical substituents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields or spectroscopic data for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, humidity control). Cross-validate spectra with multiple techniques (e.g., NMR + X-ray).

- Meta-Analysis : Compare datasets across studies (e.g., nitration yields in varying acid concentrations). Use statistical tools (ANOVA) to identify significant variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.